Methyl 3-chloropropionate (MCP) finds its primary application in scientific research as a liquid phase ion-pair extraction solvent [, ]. It has been explored as a greener alternative to traditional solvents like hexane, which raise environmental and health concerns due to their volatility and flammability []. MCP offers several advantages over hexane:
These characteristics make MCP a valuable tool for researchers in various fields, including:
Beyond its primary use as an extraction solvent, MCP has been investigated for other scientific research applications:
Methyl 3-chloropropionate is an organic compound with the molecular formula and a molecular weight of approximately 122.55 g/mol. It is classified as an ester derived from propanoic acid, specifically the methyl ester of 3-chloropropanoic acid. This compound is known for its distinct chemical properties, including being a colorless to pale yellow liquid with a characteristic odor. Methyl 3-chloropropionate is soluble in organic solvents such as ethanol and ether, but it exhibits limited solubility in water .
These reactions highlight its potential utility in organic synthesis and industrial applications .
Several methods exist for synthesizing methyl 3-chloropropionate:
These methods emphasize efficiency and safety, making them suitable for industrial applications.
Interaction studies involving methyl 3-chloropropionate primarily focus on its reactivity rather than biological interactions. Research indicates that this compound can interact with nucleophiles effectively due to the electrophilic nature of the carbon adjacent to the chlorine atom. Such interactions are crucial for developing new synthetic pathways in organic chemistry, particularly for creating complex molecules from simpler precursors .
Methyl 3-chloropropionate shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:
Methyl 3-chloropropionate's uniqueness lies in its chlorinated structure, which enhances its reactivity compared to non-chlorinated esters, making it particularly valuable in synthetic organic chemistry .
Methyl 3-chloropropionate, with the molecular formula C₄H₇ClO₂ and molecular weight of 122.55 g/mol, exhibits distinctive physical properties that reflect its halogenated ester structure [1] [2]. The compound presents as a colorless to pale yellow liquid with characteristic ester properties [3].
The experimental density of methyl 3-chloropropionate has been determined to be 1.1861 g/cm³ at standard conditions [1] [4]. This relatively high density compared to non-halogenated esters is attributed to the presence of the chlorine atom, which significantly increases the molecular mass while occupying minimal additional volume. The density value is consistent across multiple literature sources and represents a reliable experimental measurement [2].
The boiling point of methyl 3-chloropropionate has been reported as 153.15°C at atmospheric pressure [1] [4]. Under reduced pressure conditions, the compound exhibits a lower boiling point of 70°C at 80 Torr [2]. This temperature-pressure relationship follows expected thermodynamic behavior for organic compounds and provides practical information for distillation and purification processes.
The refractive index of methyl 3-chloropropionate is reported as 1.4263, though this value is noted as an estimate in some sources [1] [4]. The refractive index provides insight into the compound's optical properties and molecular polarizability, which is influenced by both the ester functional group and the chlorine substituent.
Additional physical properties include a flash point of 331.2°C and an extremely low vapor pressure of 1.7 × 10⁻¹⁵ mmHg at 25°C [4]. These values indicate the compound's relatively low volatility and thermal stability under normal conditions.
Table 2.1: Experimental Physical Properties of Methyl 3-chloropropionate
| Property | Value | Units | Reference |
|---|---|---|---|
| Density | 1.1861 | g/cm³ | [1] [4] |
| Boiling Point | 153.15 | °C | [1] [4] |
| Boiling Point (reduced pressure) | 70 | °C @ 80 Torr | [2] |
| Refractive Index | 1.4263 | (estimate) | [1] [4] |
| Molecular Weight | 122.55 | g/mol | [1] [2] |
| Flash Point | 331.2 | °C | [4] |
| Vapor Pressure | 1.7 × 10⁻¹⁵ | mmHg @ 25°C | [4] |
The thermodynamic characterization of methyl 3-chloropropionate remains limited in the current literature, with few experimental studies providing comprehensive thermochemical data [5]. Unlike more extensively studied compounds, specific values for standard enthalpy of formation and heat capacity are not readily available in major thermodynamic databases.
Related chlorinated ester compounds provide some comparative context for understanding the thermodynamic behavior of methyl 3-chloropropionate [5]. For butyl 3-chloropropanoate, a structurally similar compound with an extended alkyl chain, the gas-phase enthalpy of formation has been determined as -502.5 ± 9.6 kJ/mol [5]. This value, derived from combustion calorimetry studies, suggests that methyl 3-chloropropionate would likely exhibit a less negative enthalpy of formation due to its shorter alkyl chain.
The heat capacity of methyl 3-chloropropionate has not been experimentally determined, though theoretical estimation methods could potentially provide approximate values [6] [7]. Heat capacity calculations for organic compounds typically consider contributions from translational, rotational, and vibrational motions, with the chlorine substitution and ester functional group affecting the vibrational frequency spectrum [6].
The lack of comprehensive thermodynamic data for methyl 3-chloropropionate represents a significant gap in the literature that limits detailed thermochemical analysis and process design applications [8] [9]. Future experimental studies utilizing differential scanning calorimetry and combustion calorimetry would be valuable for establishing reliable thermodynamic parameters.
Table 2.2: Available Thermodynamic Data for Related Compounds
| Compound | Enthalpy of Formation (kJ/mol) | Method | Reference |
|---|---|---|---|
| Butyl 3-chloropropanoate | -502.5 ± 9.6 (gas phase) | Combustion calorimetry | [5] |
| Methyl 3-chloropropionate | Not available | - | - |
The solubility behavior of methyl 3-chloropropionate follows predictable patterns based on the "like dissolves like" principle, with the compound exhibiting distinct preferences for different solvent types [10] [3]. The presence of both the polar ester functional group and the chlorine substituent creates a molecule with intermediate polarity characteristics.
In polar solvents, methyl 3-chloropropionate demonstrates good solubility [10]. The compound is readily soluble in ethanol, acetone, and dichloromethane, which reflects the favorable interactions between the polar ester group and these solvents [10]. The ester carbonyl group can participate in dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents like ethanol.
Water solubility of methyl 3-chloropropionate is described as moderate, primarily attributed to the polar nature of the ester functional group [3]. However, the hydrophobic character imparted by the chloroalkyl chain limits extensive water solubility compared to more polar esters [3]. This moderate water solubility makes the compound suitable for applications requiring partial aqueous compatibility.
In nonpolar and organic solvents, methyl 3-chloropropionate exhibits general solubility [10] [3]. The compound dissolves readily in typical organic solvents used in synthetic chemistry and extraction processes. This broad solubility profile in organic media facilitates its use as both a synthetic intermediate and a potential extraction solvent [11].
The partition coefficient behavior of methyl 3-chloropropionate, while not specifically reported, would be expected to favor organic phases over aqueous phases based on its structural characteristics [12] [13]. The chlorine substitution increases the compound's lipophilicity compared to the unsubstituted methyl propanoate.
Table 2.3: Solubility Behavior in Various Solvents
| Solvent Type | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Moderate | Due to polar ester group | [3] |
| Ethanol | Soluble | Polar organic solvent | [10] |
| Acetone | Soluble | Polar organic solvent | [10] |
| Dichloromethane | Soluble | Organic solvent | [10] |
| Organic solvents (general) | Soluble | Generally soluble in organic media | [10] [3] |
Flammable;Corrosive;Irritant